BCN-PEG4-HyNic

SPAAC Click Chemistry Kinetics

Synthesizing ADCs or complex bioconjugates requires orthogonal reactivity without side reactions. Substituting the linker alters kinetics, solubility, and conjugation mechanism-risking irreproducible results. BCN-PEG4-HyNic delivers: • Copper-free SPAAC via BCN + stable bis-aryl hydrazone formation via HyNic • >95% conjugation efficiency with aldehydes (e.g., [18F]-fluorobenzaldehyde) • PEG4 spacer for optimal solubility and flexibility • Proven utility in ADC payload release, PET/SPECT probes, and multi-protein assemblies Supplied with rigorous quality control. Bulk and custom packaging available.

Molecular Formula C28H41N5O6
Molecular Weight 543.7 g/mol
Cat. No. B11829874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG4-HyNic
Molecular FormulaC28H41N5O6
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C
InChIInChI=1S/C28H41N5O6/c1-21(2)32-33-26-10-9-22(19-31-26)27(34)29-11-13-36-15-17-38-18-16-37-14-12-30-28(35)39-20-25-23-7-5-3-4-6-8-24(23)25/h9-10,19,23-25H,5-8,11-18,20H2,1-2H3,(H,29,34)(H,30,35)(H,31,33)/t23-,24+,25?
InChIKeyZMYZHNUOEFAHSJ-XMGLRAKGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG4-HyNic: SPAAC & Oxime Ligation Linker


BCN-PEG4-HyNic is a heterobifunctional crosslinker that combines a bicyclo[6.1.0]non-4-yne (BCN) group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules , and a 6-hydrazinonicotinamide (HyNic) moiety, which forms stable bis-aryl hydrazone bonds with aldehydes and ketones . These reactive groups are separated by a four-unit polyethylene glycol (PEG4) spacer . The compound is employed in the synthesis of antibody-drug conjugates (ADCs), as well as in broader bioconjugation, diagnostic assay development, and radiolabeling applications [1].

Supports copper-free SPAAC and oxime/hydrazone bioconjugation workflows
Designed for ADC, radiolabeling, and diagnostic assay development
PEG4 spacer may support solubility and flexibility in bioconjugates

BCN-PEG4-HyNic: Why Substitution Fails


While numerous heterobifunctional PEG linkers exist, BCN-PEG4-HyNic possesses a unique and non-interchangeable combination of three specific structural features: (1) a BCN group for copper-free SPAAC, which exhibits a quantifiably distinct reactivity profile compared to other cyclooctynes [1]; (2) a HyNic group, which forms hydrazone bonds with aldehyde/ketone-modified biomolecules with a specific conjugation efficiency [2]; and (3) a precisely four-unit PEG spacer (PEG4) . Substituting BCN-PEG4-HyNic with a linker that uses, for example, a DBCO group, a different PEG length, or an NHS ester, would alter the kinetics of the click reaction, the solubility and flexibility of the conjugate, and the mechanism of bioconjugation. Such substitutions cannot replicate the exact performance characteristics of BCN-PEG4-HyNic, making it a distinct and non-fungible reagent for specific applications.

BCN replaced by DBCO or other cyclooctynes
May alter click kinetics and SPAAC orthogonality profile
HyNic replaced by NHS ester
Changes conjugation mechanism and site-selectivity
PEG4 replaced by shorter/longer PEG chain
Can modify solubility and steric environment, potentially affecting conjugate performance

BCN-PEG4-HyNic: Comparative Performance Evidence


SPAAC Kinetics: BCN vs. DIFO and DIBO

The BCN group in BCN-PEG4-HyNic participates in SPAAC with a second-order rate constant of 0.14 M⁻¹ s⁻¹. This represents a 1.8-fold increase over difluorocyclooctyne (DIFO, 0.076 M⁻¹ s⁻¹), but is slightly slower than dibenzocyclooctyne (DIBO, 0.17 M⁻¹ s⁻¹) [1]. For advanced applications, BCN's reaction rate can be dramatically accelerated to 2.0–2.9 M⁻¹ s⁻¹ when paired with electron-deficient aryl azides, due to an inverse electron-demand mechanism [2].

SPAAC rate constant
Head-to-head
BCN: 0.14 M⁻¹ s⁻¹ (standard azide), up to 2.0–2.9 M⁻¹ s⁻¹ (electron-deficient aryl azides); DIFO: 0.076 M⁻¹ s⁻¹; DIBO: 0.17 M⁻¹ s⁻¹
BCN displays intermediate reactivity, with accelerated kinetics using specialized azide partners
Reported rate constants from SPAAC kinetic comparison
SPAAC Click Chemistry Kinetics

HyNic Hydrazone Conjugation Efficiency

The HyNic group in BCN-PEG4-HyNic is designed to form a stable bis-aryl hydrazone bond with aldehyde- or ketone-containing molecules. While direct kinetic data for the intact BCN-PEG4-HyNic molecule is not available, the HyNic functional group's performance can be inferred from a well-established study using HYNIC-conjugated c(RGDyK) peptide and 4-[18F]-fluorobenzaldehyde. In that study, the hydrazone formation achieved a conjugation efficiency of 95.2% and a final radiochemical purity of >99% [1].

Hydrazone formation yield
Class-level
Inferred from HYNIC model: 95.2% conjugation efficiency, >99% radiochemical purity
Class-level data suggest high conjugation efficiency suitable for bioconjugate assembly
Direct data on BCN-PEG4-HyNic not available; model compound context
Hydrazone Ligation Bioconjugation Radiolabeling

Functional Impact of the PEG4 Spacer

The PEG4 spacer in BCN-PEG4-HyNic provides a balance of hydrophilicity and flexibility that is distinct from linkers with shorter or longer PEG chains. While specific solubility data for BCN-PEG4-HyNic is not provided in the literature, it is well-established that longer PEG chains generally enhance water solubility and reduce steric hindrance compared to shorter chains . This makes the PEG4 spacer a design choice that favors solubility and conjugate flexibility over a PEG2 linker, but with less potential for aggregation than a much longer PEG8 chain.

PEG4 spacer role
Context-dependent
PEG4 provides intermediate chain length, balancing solubility and flexibility
Spacer length influences bioconjugate solubility and steric environment
Qualitative class-level comparison; no specific solubility data
PEG Linkers Solubility Bioconjugation

Cleavable Linker Advantage for ADCs

BCN-PEG4-HyNic is explicitly categorized as a cleavable linker . In the context of ADCs, cleavable linkers like those containing hydrazone bonds offer distinct functional advantages over non-cleavable linkers. Specifically, cleavable linkers enable the release of a payload that is typically hydrophobic and membrane-permeable, allowing for a 'bystander effect' where the drug can diffuse into and kill neighboring tumor cells that may not express the target antigen [1]. In contrast, non-cleavable linkers release a less permeable, charged linker-payload complex that limits cytotoxicity primarily to the targeted cell [1].

Cleavable vs. non-cleavable
Class-level
Cleavable hydrazone linker supports payload release for bystander-killing model research
Cleavable design may support research on payload diffusion in tumor-cell models
Mechanistic class inference; no quantitative data on BCN-PEG4-HyNic
ADC Linker Cleavable Drug Delivery

Orthogonal Reactivity in Multi-Component Conjugates

BCN-PEG4-HyNic's heterobifunctional nature enables orthogonal, two-step conjugation strategies. The BCN group reacts exclusively with azides via SPAAC, while the HyNic group reacts exclusively with aldehydes or ketones to form hydrazone bonds . This orthogonality is further enhanced by the fact that the SPAAC reaction rate of BCN can be tuned by the choice of azide partner. For instance, a remarkable difference in rate constants between aliphatic cyclooctynes like BCN and benzoannulated cyclooctynes (e.g., DIBAC/DBCO) with specific azides enables a 'next level of orthogonality,' allowing for sequential or one-pot, three-component labeling strategies that would not be possible with a single-chemistry linker [1].

Orthogonal dual reactivity
Method context
BCN (SPAAC) + HyNic (hydrazone) enable sequential, one-pot three-component labeling
Orthogonal groups allow controlled multi-step bioconjugate assembly
Exploits azide-selectivity tuning for advanced conjugation strategies
Bioorthogonal Chemistry Orthogonal Conjugation Protein Labeling

BCN-PEG4-HyNic: Key Applications


ADCs with Controlled Traceless Cleavage

BCN-PEG4-HyNic is optimally suited for the synthesis of antibody-drug conjugates (ADCs) where the release of the cytotoxic payload is desired to occur via a cleavable hydrazone bond . This is particularly relevant for targeting solid tumors where the bystander effect, enabled by a membrane-permeable payload, is crucial for overcoming tumor heterogeneity [1].

Multi-Component Protein Bioconjugation

The orthogonal reactivity of the BCN and HyNic groups in BCN-PEG4-HyNic makes it an ideal reagent for constructing complex, multi-protein or protein-dye conjugates in a controlled, stepwise manner . This is especially valuable for developing advanced diagnostic assays, biosensors, or studying protein-protein interactions, where precise molecular architecture is required .

Peptide/Protein Radiolabeling for PET/SPECT

The HyNic group's proven high efficiency in forming hydrazone bonds with radiolabeled aldehydes, such as [18F]-fluorobenzaldehyde (conjugation efficiency of 95.2%) [2], makes BCN-PEG4-HyNic a compelling tool for creating peptide- or protein-based radiopharmaceuticals. This approach can be used to generate targeted probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, as demonstrated with HYNIC-conjugated c(RGDyK) for imaging angiogenesis [2].

High-Yield Synthesis of Complex Bioconjugates

In workflows where high yield and purity are paramount, the HyNic moiety's demonstrated ability to achieve >95% conjugation efficiency [2] positions BCN-PEG4-HyNic as a superior linker. This is critical for applications such as the production of well-defined synthetic vaccines, advanced drug delivery vehicles, or highly sensitive diagnostic tools where minimizing side-products and maximizing final purity are essential for performance and reproducibility.

Application
Selection Property
Validation Focus
ADC payload release research
Cleavable hydrazone bond
Payload release and bystander model endpoints
Multi-component protein conjugation
Orthogonal BCN/HyNic reactivity
Sequential labeling efficiency
Peptide radiolabeling (PET/SPECT)
High-efficiency hydrazone ligation
Radiochemical purity and conjugation yield
High-yield bioconjugate synthesis
Reported high conjugation efficiency
Purity and reproducibility

Technical Documentation Hub

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41 linked technical documents
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